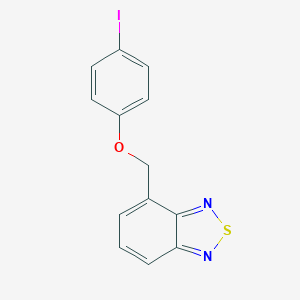
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether is a chemical compound that has been widely used in scientific research for its unique properties. It is a fluorescent dye that can be used to label and track biological molecules and cells.
Mechanism of Action
The mechanism of action of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the binding of the compound to biological molecules and cells. The compound is fluorescent, which allows it to be visualized under a microscope. The fluorescence of the compound is sensitive to changes in the local environment, such as changes in pH or the presence of other molecules. This property allows the compound to be used as a sensor for biological processes.
Biochemical and Physiological Effects:
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has no known biochemical or physiological effects on biological systems. The compound is inert and does not interact with biological molecules in a significant way.
Advantages and Limitations for Lab Experiments
The advantages of using 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in lab experiments include its high fluorescence intensity, its sensitivity to changes in the local environment, and its ability to label and track biological molecules and cells. The limitations of using the compound include its relatively low yield in synthesis, its cost, and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the use of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for the compound, such as its use in the study of cancer biology or neurodegenerative diseases. Additionally, the compound could be modified to improve its properties, such as its fluorescence intensity or its sensitivity to specific biological processes.
Synthesis Methods
The synthesis of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the reaction of 4-iodophenyl ether with 2,1,3-benzothiadiazole in the presence of a base catalyst. The reaction produces a yellow solid that can be purified by column chromatography. The yield of the synthesis is typically around 50%.
Scientific Research Applications
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has been widely used in scientific research as a fluorescent dye. It can be used to label and track biological molecules and cells in vitro and in vivo. The compound has been used to study the localization and trafficking of proteins, the dynamics of cell migration, and the behavior of stem cells.
properties
Product Name |
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether |
|---|---|
Molecular Formula |
C13H9IN2OS |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
4-[(4-iodophenoxy)methyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H9IN2OS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12-13(9)16-18-15-12/h1-7H,8H2 |
InChI Key |
BUBNCESENMZFSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)
![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)
![4-(4-chlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299383.png)
![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)
![3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)



![5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B299397.png)
![2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299398.png)